molecular formula C17H16N4O4S B10985322 methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10985322
M. Wt: 372.4 g/mol
InChI Key: SEZGFSKONDKLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Methyl Ester Group (CH₃COO-): : The methyl ester group (CH₃COO-) is attached to the thiazole ring, imparting stability and facilitating its synthesis.

  • Pyrazole Ring: : The pyrazole ring (5-(2-methoxyphenyl)-1H-pyrazol-3-yl) contributes to the compound’s aromatic character and plays a crucial role in its biological activity.

  • Thiazole Ring: : The thiazole ring (5-methyl-1,3-thiazole-4-carboxylate) adds further complexity and potential reactivity.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including the assembly of the pyrazole and thiazole moieties. One common approach is the Suzuki–Miyaura coupling , which joins organoboron compounds with aryl or heteroaryl halides. In this case, boron reagents (such as arylboronic acids or boronate esters) react with the pyrazole or thiazole halides under palladium catalysis .

Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key step. Optimization of reaction conditions, scalability, and purification processes are critical for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

Common Reagents::

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique, similar compounds include other thiazole derivatives and pyrazole-containing molecules.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 2-[[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16N4O4S/c1-9-14(16(23)25-3)18-17(26-9)19-15(22)12-8-11(20-21-12)10-6-4-5-7-13(10)24-2/h4-8H,1-3H3,(H,20,21)(H,18,19,22)

InChI Key

SEZGFSKONDKLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.